

# A Technical Guide to the Physicochemical Properties of (-)-Epiafzelechin

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## Compound of Interest

Compound Name: (-)-Epiafzelechin

Cat. No.: B191172

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## Introduction

**(-)-Epiafzelechin** is a flavan-3-ol, a class of flavonoids renowned for their diverse biological activities. It is a catechin derivative with a (2R,3R)-configuration.[1] As a plant metabolite, **(-)-Epiafzelechin** is found in various natural sources, including but not limited to *Camellia sinensis* (tea), *Celastrus paniculatus*, and the root bark of *Cassia sieberiana*. [1][2][3] The growing interest in its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, necessitates a thorough understanding of its physicochemical characteristics. [2][3] [4] This technical guide provides a comprehensive overview of the core physicochemical properties of **(-)-Epiafzelechin**, complete with quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways.

## Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for **(-)-Epiafzelechin**.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	274.27 g/mol	PubChem[1]
Physical Description	Solid, White to off-white powder	Human Metabolome Database, ChemicalBook[1][5]
Melting Point	240 - 243 °C	Human Metabolome Database[1]
241 °C (decomposed)	ChemicalBook[5][6]	
248-251 °C	CAS Common Chemistry[7]	
Boiling Point (Predicted)	583.4 ± 50.0 °C	ChemicalBook[5][6]
Density (Predicted)	1.492 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[5][6]

## Solubility and Partitioning

Property	Value	Source
Water Solubility (Estimated)	8200 mg/L @ 25 °C	The Good Scents Company[8]
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[5][6]
logP (o/w) (Estimated)	1.090	The Good Scents Company[8]

## Acidity and Spectral Data

Property	Value	Source
pKa (Strongest Acidic, Predicted)	9.15	Human Metabolome Database[9]
Collision Cross Section	159.4 Å <sup>2</sup> ([M+H] <sup>+</sup> )	PubChem[1]
UV-Vis Spectra	λ <sub>max</sub> typically around 280 nm in methanol	General flavonoid property

## Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and validation of research findings. Below are representative methodologies for key experiments.

### Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid **(-)-Epiatzelechin** transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **(-)-Epiatzelechin** is packed into a capillary tube to a height of 1-2 mm. The tube is sealed at one end.[\[10\]](#)
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.[\[11\]](#)
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[\[10\]](#)
- Data Analysis: The melting point is reported as a range of temperatures. For a pure compound, this range is typically narrow.

### Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of **(-)-Epiafzelechin** in water at a specific temperature.

Methodology:

- Sample Preparation: An excess amount of solid **(-)-Epiafzelechin** is added to a known volume of distilled water in a sealed flask.[\[12\]](#)
- Equilibration: The flask is agitated in a constant temperature water bath or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- Sample Processing: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.45  $\mu\text{m}$ ) to remove any remaining solid particles.[\[9\]](#)
- Quantification: The concentration of **(-)-Epiafzelechin** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[\[3\]](#)[\[9\]](#)
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L or  $\mu\text{g/mL}$ ).

## Spectroscopic Analysis

Objective: To obtain spectral data for structural elucidation and quantification.

a) UV-Vis Spectroscopy:

- Sample Preparation: A dilute solution of **(-)-Epiafzelechin** is prepared in a suitable solvent (e.g., methanol or ethanol).
- Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The solvent is used as a blank.
- Data Interpretation: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis region.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

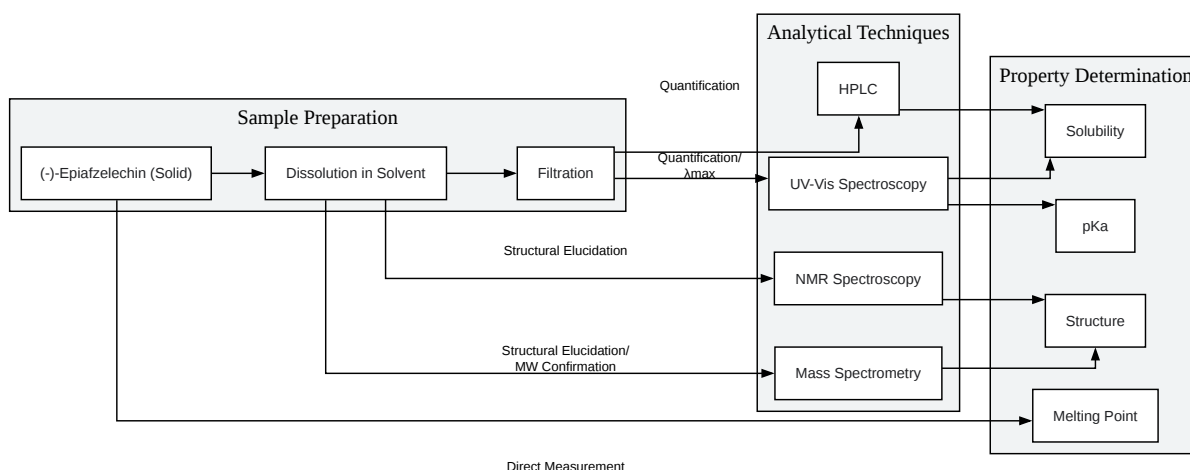
- **Sample Preparation:** A sufficient amount of **(-)-Epiafzelechin** (typically 5-25 mg for  $^1\text{H}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CD}_3\text{OD}$ ).<sup>[13]</sup> The solution is transferred to an NMR tube.
- **Analysis:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-resolution NMR spectrometer.
- **Data Interpretation:** The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure of **(-)-Epiafzelechin**.

#### c) Mass Spectrometry (MS):

- **Sample Preparation:** A dilute solution of **(-)-Epiafzelechin** is prepared and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).<sup>[1]</sup>
- **Analysis:** Mass spectra are acquired in both positive and negative ionization modes. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.
- **Data Interpretation:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments are used to confirm the molecular weight and aid in structural elucidation.<sup>[3]</sup>

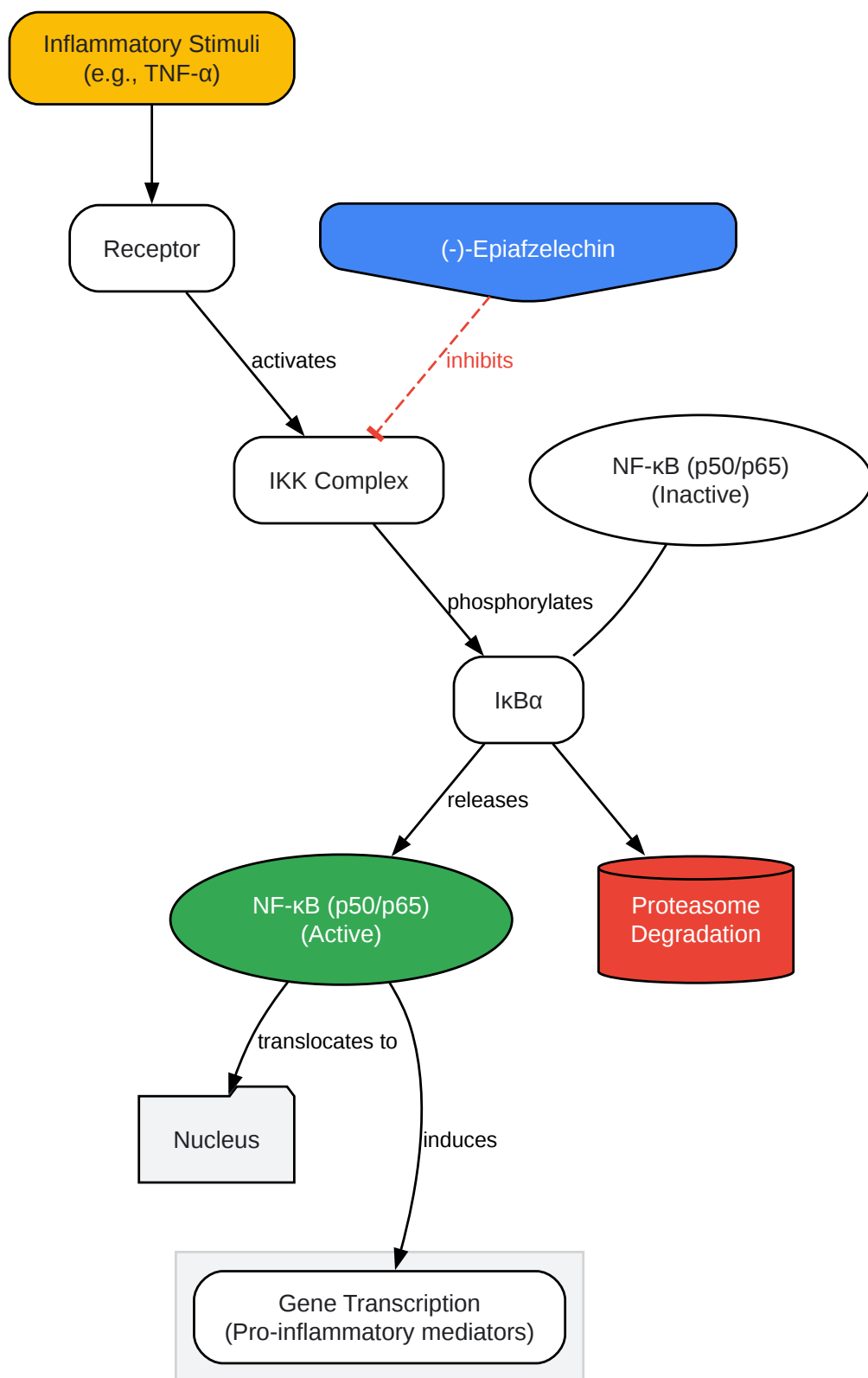
## Potential Signaling Pathways

While the specific signaling pathways of **(-)-Epiafzelechin** are still under active investigation, its structural similarity to the well-studied flavanol, (-)-Epicatechin, suggests potential involvement in similar cellular mechanisms. The following diagrams illustrate these hypothesized pathways.



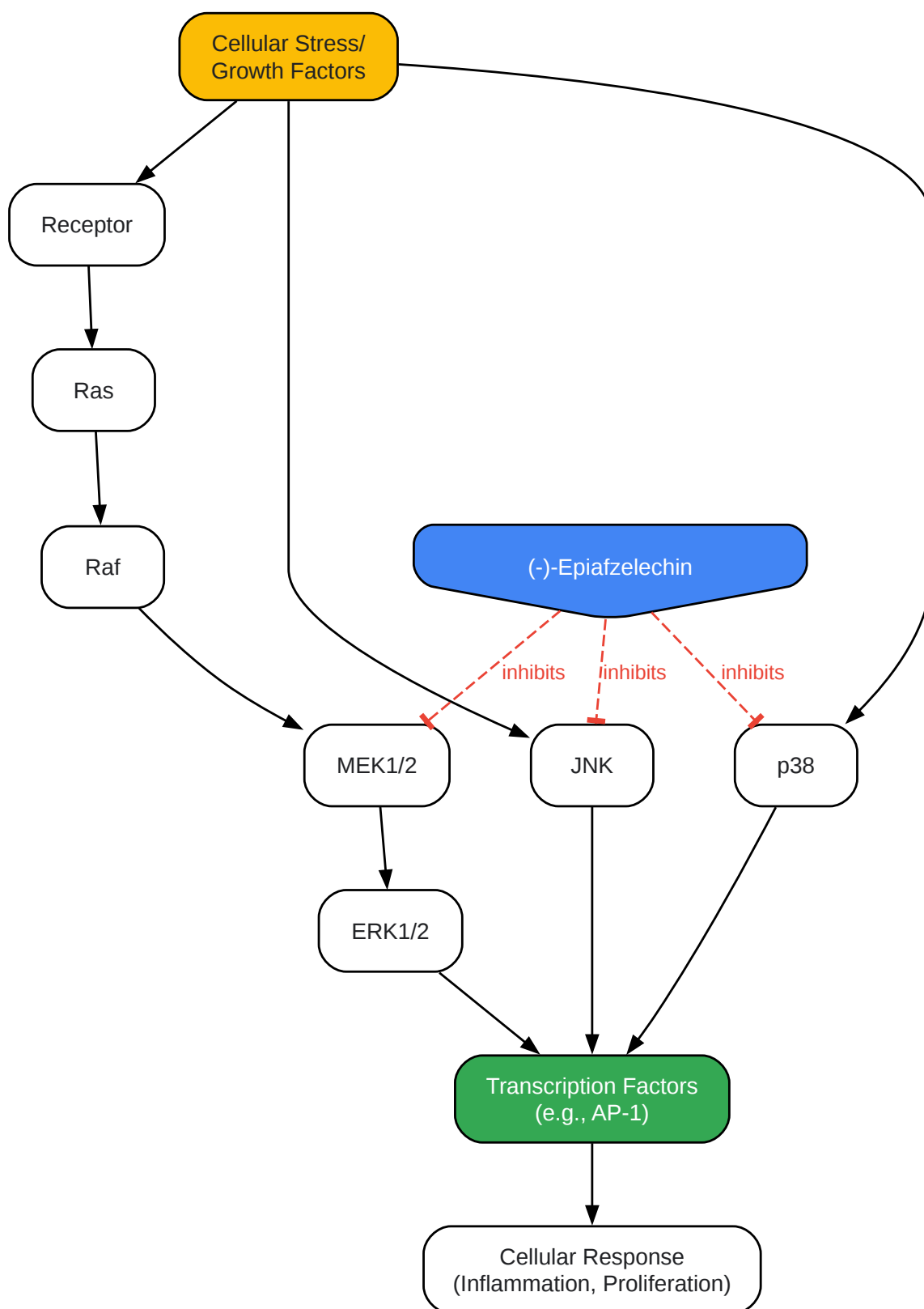
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Caption: Experimental workflow for determining physicochemical properties.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway.



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Caption: Potential modulation of MAPK signaling pathways.



## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **(-)-Epiafzelechin**. The compiled data and representative experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. While the precise molecular mechanisms of **(-)-Epiafzelechin** are an area of ongoing research, the hypothesized signaling pathways, based on its structural similarity to (-)-Epicatechin, provide a rational basis for further investigation into its therapeutic potential. A comprehensive grasp of these fundamental properties is paramount for the successful translation of this promising natural compound into future clinical applications.

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